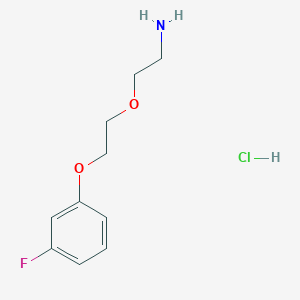

2-(2-(3-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride

描述

Chemical Identity and Nomenclature

2-(2-(3-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride is a fluorinated aromatic amine derivative with the molecular formula C₁₀H₁₅ClFNO₂ and a molecular weight of 235.68 g/mol . Its IUPAC name reflects its structural features: a two-carbon ethoxy chain linked to a 3-fluorophenoxy group, terminated by a primary amine group that is protonated as a hydrochloride salt. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1864056-42-7 |

| PubChem CID | 86262469 |

| Synonyms | 2-[2-(3-Fluorophenoxy)ethoxy]ethanamine hydrochloride; AKOS026747244 |

| SMILES | C1=CC(=CC(=C1)F)OCC(OCCN)Cl |

The compound’s structure comprises a 3-fluorophenoxy group connected via a diethylene glycol-like chain to a protonated amine group. The fluorine atom at the meta position on the aromatic ring enhances electronic effects, influencing reactivity and intermolecular interactions.

Historical Context and Development

The synthesis of phenoxyethylamine derivatives gained prominence in the early 21st century, driven by their utility as intermediates in pharmaceutical chemistry. While this compound itself is not extensively documented in early literature, its structural analogs—such as 2-(3-fluorophenoxy)ethylamine (CAS 120351-93-1)—were developed via Williamson ether synthesis and subsequent amination. Patent WO2009128088A2 (2008) outlines methods for preparing analogous 2-(2-alkoxy phenoxy)ethylamines, highlighting the use of 1,2-dihaloethane and phthalimide intermediates for constructing the ethoxy backbone. These protocols laid the groundwork for optimizing the synthesis of fluorinated variants like the title compound, which emerged as a candidate for drug discovery programs targeting neurological and oncological pathways.

Significance in Chemical Research

This compound is pivotal in medicinal chemistry due to its dual functional groups : the fluorinated aromatic ring and the flexible ethoxy-amine chain. Key research applications include:

Table 1: Research Applications of this compound

For instance, derivatives of this compound have been explored as 5-HT₁A receptor agonists with biased signaling toward β-arrestin or ERK1/2 pathways, offering potential treatments for CNS disorders. The terminal phenoxy group is recognized as a privileged scaffold in drug design, enabling π-π stacking and hydrogen bonding with biological targets. Additionally, its fluorinated aromatic moiety improves metabolic stability and membrane permeability, making it valuable in optimizing pharmacokinetic profiles.

属性

IUPAC Name |

2-[2-(3-fluorophenoxy)ethoxy]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2.ClH/c11-9-2-1-3-10(8-9)14-7-6-13-5-4-12;/h1-3,8H,4-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHRIVNUHQRIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions

- Use of potassium carbonate as a base to deprotonate the phenol.

- Solvent: Dry acetone or acetonitrile.

- Heating under reflux for 12 hours or more to ensure complete substitution.

- Catalytic amounts of potassium iodide may be added to facilitate halide exchange (Finkelstein reaction).

This step yields 2-(2-(3-fluorophenoxy)ethoxy)ethanol intermediates, which are then poised for amination.

Amination to Introduce Ethan-1-amine

The conversion of the hydroxyl group in the intermediate to an amine is typically achieved by:

- Halogenation of the hydroxyl group to form a good leaving group such as a tosylate or mesylate.

- Nucleophilic substitution with ammonia or amine sources to replace the leaving group with an amino group.

For example, treatment of 2-(2-(3-fluorophenoxy)ethoxy)ethyl tosylate with ammonia in acetone under reflux leads to the formation of 2-(2-(3-fluorophenoxy)ethoxy)ethan-1-amine.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by:

- Treatment with hydrochloric acid in ethanol or ethereal solvents.

- Precipitation of the hydrochloride salt, which may be isolated by filtration.

- This salt form improves the compound’s stability and facilitates purification.

Representative Data Table of Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Etherification | 3-Fluorophenol + 2-chloroethanol + K2CO3 + KI | Dry acetone | Reflux, 12 h | 70-85 | Potassium iodide catalyzes Finkelstein |

| Halogenation (Mesylation) | Methanesulfonyl chloride + Et3N | Acetone/water | 0-5 °C to RT | 75-90 | Formation of mesylate intermediate |

| Amination | Ammonia or ethylenediamine substitution | Acetone | Reflux, 12-24 h | 65-80 | Nucleophilic substitution |

| Hydrochloride salt formation | HCl in ethanol or ether | Ethanol or ether | RT | >95 | Precipitation and isolation of salt |

化学反应分析

Types of Reactions

2-(2-(3-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine or phenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce secondary amines .

科学研究应用

Neurodegenerative Disease Treatment

One of the most promising applications of 2-(2-(3-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride is in the treatment of neurodegenerative diseases such as Parkinson's disease. Research indicates that compounds related to this structure may provide both symptomatic relief and disease-modifying effects, potentially preventing further degeneration of neuronal cells .

Case Study: Parkinson's Disease

- Study Design : The compound was tested in animal models to evaluate its impact on dopamine release under oxidative stress conditions.

- Findings : Results showed that administration of the compound significantly reduced pathological dopamine release and improved survival rates in treated animals compared to control groups .

Receptor Interaction Studies

The compound has also been evaluated for its ability to interact with specific receptors, notably the serotonin receptor family. This interaction is crucial for understanding its potential as a therapeutic agent for mood disorders.

Case Study: Serotonin Receptor Agonism

- Study Design : Various derivatives were synthesized and tested for their agonistic effects on serotonin receptors.

- Findings : Certain derivatives exhibited significant activation of the 5-HT2C receptor, suggesting that modifications to the fluorophenylalkoxy group can enhance receptor affinity and activity .

Pharmacological Profiling

Pharmacological profiling of this compound has revealed insights into its mechanism of action and therapeutic potential.

Key Insights:

- Mechanism : The compound appears to modulate neurotransmitter levels, particularly dopamine and serotonin, which are critical in managing mood and motor functions.

- Safety and Efficacy : Initial studies indicate a favorable safety profile with effective doses showing minimal toxicity in preclinical models .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Neuroprotective Effects | Reduced dopamine release under stress | |

| Receptor Agonism | Significant activation at 5-HT2C | |

| Survival Rates | Improved post-treatment in models |

作用机制

The mechanism of action of 2-(2-(3-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Fluorine Positional Isomers

- 2-(4-Fluorophenoxy)ethan-1-amine Hydrochloride (): The para-fluorine substituent reduces steric hindrance compared to the meta-fluorine in the target compound. This positional difference may alter electronic properties (e.g., dipole moments) and receptor-binding affinities. Key Data: Molecular weight = 219.65 g/mol; CAS 870717-94-5 .

- 2-(2-Chloro-6-Fluorophenyl)ethan-1-amine Hydrochloride (): Chlorine and fluorine substituents introduce both steric bulk and electron-withdrawing effects. This dual substitution likely enhances metabolic stability but may reduce blood-brain barrier penetration compared to mono-fluorinated analogs. Key Data: Molecular weight = 210.08 g/mol; PubChem CID 16218117 .

Non-Fluorinated Analogs

- 2-(2,5-Dimethoxy-4-Nitrophenyl)ethan-1-amine Hydrochloride (25N-NBF, ): Nitro and methoxy groups provide strong electron-withdrawing and donating effects, respectively. Key Data: LCMS [M+H]+ = 272.0; Rt = 0.79 min .

Modifications in the Ethoxy Chain

Azide-Functionalized Derivatives

Chlorhexyl-Modified Chains

- Such modifications are critical for fluorescence-based cellular assays .

Heterocyclic and Indole Derivatives

Physicochemical and Pharmacokinetic Comparisons

生物活性

2-(2-(3-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride, with the molecular formula and a molecular weight of 235.68 g/mol, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis Pathway

The synthesis of this compound typically involves:

- Formation of Intermediate : Reaction of 3-fluorophenol with ethylene oxide to yield 2-(3-fluorophenoxy)ethanol.

- Final Product Formation : This intermediate is then reacted with ethylene diamine under controlled conditions to produce the final compound.

Chemical Structure

The compound's structure features a fluorinated phenoxy group and an amine functional group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This interaction modulates their activity, leading to various biological effects such as:

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation by affecting microtubule dynamics .

- Neurotransmitter Modulation : It may interact with neurotransmitter systems, influencing mood and cognitive functions.

Case Studies

Recent studies have highlighted the compound's effectiveness in various biological assays:

Table 1: Biological Assays and Results

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 0.022 | Inhibition of tubulin assembly |

| Study B | MCF-7 | 0.035 | Induction of apoptosis |

| Study C | FaDu | Slightly better than bleomycin | Cytotoxicity through binding interactions |

These studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Similar Compounds

The compound shares structural similarities with other fluorinated phenoxy compounds. Below is a comparison table highlighting their differences:

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(2-Fluorophenoxy)ethan-1-amine hydrochloride | C10H12ClFNO2 | Moderate anticancer activity |

| 2-(2,2-Difluoroethoxy)ethan-1-amine hydrochloride | C10H12ClF_2NO2 | Enhanced receptor binding |

This comparison underscores the unique properties of this compound due to its specific functional groups.

Research Applications

The compound has been explored for various applications:

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-(3-fluorophenoxy)ethoxy)ethan-1-amine hydrochloride?

- Methodology : Multi-step synthesis involving nucleophilic substitution and carbamate deprotection. For example:

- Step 1 : React 3-fluorophenol with a diethylene glycol derivative to form the ethoxy chain.

- Step 2 : Introduce the amine group via tert-butyl carbamate protection, followed by HCl-mediated deprotection to yield the hydrochloride salt .

- Key Conditions : Use of dichloromethane as a solvent and 4M HCl in dioxane for deprotection (yield: ~76%) .

- Challenges : Avoiding side reactions during carbamate cleavage; purity optimization via recrystallization.

Q. How is the compound characterized for purity and structural confirmation?

- Analytical Techniques :

- ESI-MS : To confirm molecular weight (e.g., [M+H]+ = 233.1 for intermediates) .

- NMR : Analyze substituent patterns (e.g., fluorophenyl protons at δ 6.8–7.2 ppm, ethoxy CH₂ at δ 3.5–4.0 ppm) .

- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are critical for handling this compound?

- Safety Measures :

- Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact.

- Store waste in sealed containers and dispose via licensed hazardous waste services .

Q. What are the recommended storage conditions?

- Stability : Store at -20°C in airtight, light-resistant containers. Stable for ≥5 years under these conditions .

- Decomposition Risks : Hydrolysis of the ethoxy chain in humid environments; monitor via periodic HPLC .

Advanced Research Questions

Q. How can reaction yields be improved during ethoxy chain elongation?

- Optimization Strategies :

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Solvent Effects : Replace dichloromethane with DMF for higher polarity, improving intermediate solubility .

- Data Contradictions : Conflicting reports on optimal reaction temperatures (0°C vs. room temperature); systematic screening advised .

Q. What role could this compound play in targeted protein degradation (e.g., PROTACs/LYMTACs)?

- Application : As a linker in chimeric molecules (e.g., LYMTAC-3), leveraging its ethoxy chain for lysosomal targeting .

- Mechanistic Insight : The fluorophenyl group enhances membrane permeability, while the amine enables conjugation to payloads .

- Validation : Assess cellular uptake via fluorescence tagging and confocal microscopy .

Q. How to resolve contradictions in receptor binding data for structural analogs?

- Case Study : Compare fluorophenyl vs. chlorophenyl derivatives (e.g., 2-(2,3-difluorophenyl)ethan-1-amine hydrochloride):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。